molecular formula C7H12N2O2 B083311 2-cyano-N-(3-methoxypropyl)acetamide CAS No. 15029-45-5

2-cyano-N-(3-methoxypropyl)acetamide

Cat. No. B083311
CAS RN: 15029-45-5
M. Wt: 156.18 g/mol
InChI Key: QWNFSBIGAWBUTF-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methoxypropyl)acetamide is a chemical compound with the CAS Number: 15029-45-5 . It has a molecular weight of 156.18 and its molecular formula is C7H12N2O2 . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(3-methoxypropyl)acetamide is 1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-cyano-N-(3-methoxypropyl)acetamide has a molecular weight of 156.18 and a density of 1.042g/cm3 . It has a boiling point of 359.1ºC at 760mmHg . The compound is a powder at room temperature .

Scientific Research Applications

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-(3-methoxypropyl)acetamide, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-cyano-N-(3-methoxypropyl)acetamide a versatile compound in chemical synthesis.

Synthesis of Biologically Active Compounds

The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This means that 2-cyano-N-(3-methoxypropyl)acetamide can be used in the synthesis of new drugs and therapeutic agents.

Synthesis of Cyanoacetamide Derivatives

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Formation of Heterocyclic Compounds

2-cyano-N-(3-methoxypropyl)acetamide can be used in the formation of various organic heterocycles . This is due to the presence of both a carbonyl and a cyano group in the molecule, which allows it to react with common bidentate reagents.

Potential in Evolving Better Chemotherapeutic Agents

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Safety and Hazards

The safety information for 2-cyano-N-(3-methoxypropyl)acetamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-cyano-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFSBIGAWBUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367977
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methoxypropyl)acetamide

CAS RN

15029-45-5
Record name 2-cyano-N-(3-methoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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